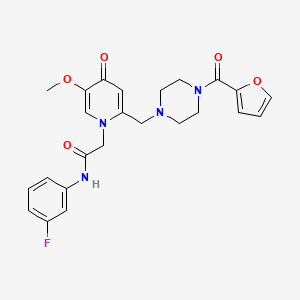

N-(3-fluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

This compound is a multifunctional acetamide derivative featuring:

- 4-Oxopyridin-1(4H)-yl core: A pyridinone scaffold common in kinase inhibitors, offering hydrogen-bonding capabilities .

- Piperazine moiety: Linked via a methyl group, introducing conformational flexibility and basicity for improved solubility .

- Furan-2-carbonyl substituent: A heterocyclic group that modulates electronic properties and metabolic stability .

- 5-Methoxy group: Likely enhances metabolic resistance compared to hydroxyl or nitro analogs .

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O5/c1-33-22-15-29(16-23(31)26-18-5-2-4-17(25)12-18)19(13-20(22)30)14-27-7-9-28(10-8-27)24(32)21-6-3-11-34-21/h2-6,11-13,15H,7-10,14,16H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFMELKILMGCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several notable structural components:

- Fluorophenyl Moiety : Imparts lipophilicity and may enhance bioactivity.

- Piperazine Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Furan-2-carbonyl Group : Associated with various pharmacological effects, including antibacterial and anticancer activities.

- Methoxy and Pyridine Derivatives : May contribute to the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing piperazine and quinoline structures have shown effectiveness against various cancer cell lines by inhibiting topoisomerases and inducing apoptosis . The presence of the furan moiety further suggests potential antioxidant properties that can protect against oxidative stress in cancer cells.

Antimicrobial Properties

Compounds featuring furan groups have been documented to possess antibacterial activity against gram-positive and gram-negative bacteria. For example, studies have shown that furan derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MICs) as low as 64 µg/mL . The piperazine component also enhances the antimicrobial efficacy by interacting with bacterial membranes.

The biological activity of this compound may be attributed to:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.

- Receptor Modulation : The piperazine ring can interact with various receptor sites, modulating signaling pathways involved in cell proliferation and apoptosis.

- Antioxidant Activity : The furan moiety may provide protective effects against oxidative damage, enhancing the overall therapeutic profile.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Insights

Core Heterocycles: The target’s pyridinone core (4-oxopyridin-1(4H)-yl) differs from pyrazolo-triazinone or pyrazine analogs. Triazole-based compounds (e.g., ) exhibit higher metabolic stability but reduced solubility compared to piperazine-containing analogs .

Substituent Effects :

- The 3-fluorophenyl group in the target contrasts with 4-fluorophenyl groups in and . Meta-substitution may alter steric interactions in target binding .

- Furan-2-carbonyl vs. thiophene : Furan’s oxygen atom offers weaker electron-withdrawing effects than thiophene’s sulfur, influencing electronic distribution and redox stability .

- 5-Methoxy substitution (target) vs. trifluoromethyl (ML267 ): Methoxy improves metabolic stability, whereas trifluoromethyl enhances membrane permeability .

Piperazine Linkage :

- The methyl-piperazine-furan-2-carbonyl chain in the target provides conformational flexibility absent in rigid triazole or pyrazine derivatives . This flexibility may enhance binding to dynamic enzyme pockets.

Research Findings from Analogous Compounds

- Antimicrobial Activity: ML267 , a piperazine-carbothioamide, inhibits bacterial phosphopantetheinyl transferase (IC₅₀ = 0.2 µM).

- Kinase Inhibition: Pyridinone derivatives (e.g., ) are known kinase inhibitors. The target’s 4-oxopyridin-1(4H)-yl core and fluorophenyl group align with ATP-competitive binding motifs .

- Metabolic Stability : Compounds with methoxy groups (e.g., ) exhibit longer half-lives than nitro- or chloro-substituted analogs, supporting the target’s design rationale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.